molecular formula C7H6FNO3 B2430661 3-Fluoro-2-methyl-4-nitrophenol CAS No. 1804491-81-3

3-Fluoro-2-methyl-4-nitrophenol

Cat. No.: B2430661
CAS No.: 1804491-81-3
M. Wt: 171.127
InChI Key: ZBZLWOLAWOWGSR-UHFFFAOYSA-N
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Description

3-Fluoro-2-methyl-4-nitrophenol is an organic compound with the molecular formula C7H6FNO3 It is a derivative of phenol, characterized by the presence of a fluorine atom, a methyl group, and a nitro group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-2-methyl-4-nitrophenol typically involves nitration and fluorination reactions. One common method starts with the nitration of 2-methylphenol (o-cresol) to produce 2-methyl-4-nitrophenol. This intermediate is then subjected to a fluorination reaction using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom at the 3-position .

Industrial Production Methods: Industrial production methods for this compound often involve similar steps but are optimized for higher yields and efficiency. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure the removal of isomers and other impurities .

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-2-methyl-4-nitrophenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3-Fluoro-2-methyl-4-nitrophenol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The fluorine atom enhances the compound’s stability and lipophilicity, facilitating its interaction with biological membranes and enzymes .

Comparison with Similar Compounds

  • 2-Fluoro-4-nitrophenol
  • 3-Fluoro-4-nitrophenol
  • 2-Methyl-4-nitrophenol
  • 4-Fluoro-2-nitrophenol

Comparison: 3-Fluoro-2-methyl-4-nitrophenol is unique due to the specific positioning of its substituents, which influences its reactivity and applications. For instance, the presence of both a fluorine atom and a methyl group can enhance its lipophilicity compared to 3-Fluoro-4-nitrophenol, making it more suitable for certain biological applications .

Properties

IUPAC Name

3-fluoro-2-methyl-4-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO3/c1-4-6(10)3-2-5(7(4)8)9(11)12/h2-3,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBZLWOLAWOWGSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1F)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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